Tert-butyl 2-(pyridin-4-YL)piperazine-1-carboxylate Tert-butyl 2-(pyridin-4-YL)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13633305
InChI: InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-8-16-10-12(17)11-4-6-15-7-5-11/h4-7,12,16H,8-10H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCNCC1C2=CC=NC=C2
Molecular Formula: C14H21N3O2
Molecular Weight: 263.34 g/mol

Tert-butyl 2-(pyridin-4-YL)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC13633305

Molecular Formula: C14H21N3O2

Molecular Weight: 263.34 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-(pyridin-4-YL)piperazine-1-carboxylate -

Specification

Molecular Formula C14H21N3O2
Molecular Weight 263.34 g/mol
IUPAC Name tert-butyl 2-pyridin-4-ylpiperazine-1-carboxylate
Standard InChI InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-8-16-10-12(17)11-4-6-15-7-5-11/h4-7,12,16H,8-10H2,1-3H3
Standard InChI Key TWCPGLSBSIYETC-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCNCC1C2=CC=NC=C2
Canonical SMILES CC(C)(C)OC(=O)N1CCNCC1C2=CC=NC=C2

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The molecular formula of tert-butyl 2-(pyridin-4-yl)piperazine-1-carboxylate is C₁₄H₂₁N₃O₂, with a molecular weight of 263.34 g/mol. Key structural features include:

  • A piperazine ring providing a six-membered diamine scaffold.

  • A pyridin-4-yl group at position 2, introducing aromaticity and potential for π-π interactions.

  • A tert-butyloxycarbonyl (Boc) group at position 1, serving as a protective moiety for amines during synthetic processes.

The pyridin-4-yl substituent distinguishes this compound from its 2-yl and 3-yl analogs, influencing electronic distribution and steric interactions. Comparative analysis with tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CN108558792B ) reveals that positional isomerism significantly impacts reactivity and binding affinities.

Table 1: Structural Comparison of Pyridylpiperazine Derivatives

CompoundPyridine PositionKey Functional GroupsMolecular Weight (g/mol)
tert-Butyl 2-(pyridin-4-yl)piperazine-1-carboxylate4Boc, pyridin-4-yl263.34
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate3Boc, 6-aminopyridin-3-yl292.37

Synthetic Methodologies

Photocatalytic Synthesis

While no direct synthesis of tert-butyl 2-(pyridin-4-yl)piperazine-1-carboxylate is documented, the patent CN108558792B outlines a one-step photocatalytic method for synthesizing tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. This approach, utilizing acridine salt photocatalysts and blue LED irradiation, could theoretically be adapted for the 4-yl isomer by modifying starting materials.

Reaction Conditions:

  • Substrates: 2-aminopyridine (for 3-yl) or 4-aminopyridine (hypothetical for 4-yl).

  • Catalyst: Acridine salt (0.05–0.1 eq).

  • Oxidant: 2,2,6,6-Tetramethylpiperidine-N-oxide (TEMPO, 0.5 eq).

  • Solvent: Anhydrous dichloroethane.

  • Yield: Up to 95% for the 3-yl analog .

Challenges in 4-yl Isomer Synthesis

The absence of a 4-aminopyridine precursor in existing protocols necessitates alternative routes. Potential strategies include:

  • Metal-Catalyzed Coupling: Suzuki-Miyaura coupling between 4-bromopyridine and Boc-protected piperazine.

  • Nucleophilic Aromatic Substitution: Reacting 4-chloropyridine with piperazine under basic conditions.

Physicochemical Properties

Solubility and Stability

The Boc group enhances solubility in organic solvents (e.g., dichloromethane, THF), while the pyridin-4-yl moiety may reduce aqueous solubility compared to aminopyridine derivatives. Stability under acidic conditions is limited due to Boc deprotection, requiring careful handling during synthesis.

Table 2: Predicted Physicochemical Properties

PropertyValue
LogP (Partition Coefficient)2.1 (estimated)
Hydrogen Bond Donors1 (piperazine NH)
Hydrogen Bond Acceptors4 (pyridine N, two O in Boc)

Industrial and Research Applications

Catalysis and Ligand Design

Pyridylpiperazines serve as ligands in transition-metal catalysis. The 4-yl isomer’s symmetry may favor coordination geometries in Pd- or Cu-catalyzed cross-couplings.

Drug Intermediate Synthesis

The Boc group enables selective deprotection for sequential functionalization, making this compound a versatile intermediate in multi-step syntheses.

Future Directions and Challenges

Knowledge Gaps

  • Synthetic Routes: Optimizing methods for 4-yl isomer synthesis.

  • Biological Profiling: Screening against antimicrobial and neurological targets.

  • Computational Modeling: Predicting binding modes with bacterial efflux pumps or neurotransmitter receptors.

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